Methylbis[(2-methylbut-3-yn-2-yl)oxy](3,3,3-trifluoropropyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylbis(2-methylbut-3-yn-2-yl)oxysilane is a specialized organosilicon compound It is characterized by the presence of a trifluoropropyl group and two 2-methylbut-3-yn-2-yloxy groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylbis(2-methylbut-3-yn-2-yl)oxysilane typically involves the reaction of 3,3,3-trifluoropropyltrichlorosilane with 2-methylbut-3-yn-2-ol in the presence of a base. The reaction proceeds via the formation of an intermediate silanol, which then undergoes further reaction to yield the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of Methylbis(2-methylbut-3-yn-2-yl)oxysilane may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise addition of reagents and control of reaction conditions is common to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methylbis(2-methylbut-3-yn-2-yl)oxysilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can yield silanes with different substituents.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Scientific Research Applications
Methylbis(2-methylbut-3-yn-2-yl)oxysilane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used in the development of bioactive molecules and as a tool for studying biological processes.
Industry: It is used in the production of specialty materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Methylbis(2-methylbut-3-yn-2-yl)oxysilane exerts its effects involves interactions with various molecular targets. The trifluoropropyl group can enhance the compound’s stability and reactivity, while the 2-methylbut-3-yn-2-yloxy groups provide sites for further chemical modifications. These interactions can influence the compound’s behavior in different environments and its ability to participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylacetylene: Similar in its use as a protective group for acetylene.
2-Methylbut-3-yn-2-ol: Shares the 2-methylbut-3-yn-2-yloxy group and is used in similar chemical reactions.
Uniqueness
Methylbis(2-methylbut-3-yn-2-yl)oxysilane is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile organosilicon compounds.
Properties
CAS No. |
62972-17-2 |
---|---|
Molecular Formula |
C14H21F3O2Si |
Molecular Weight |
306.39 g/mol |
IUPAC Name |
methyl-bis(2-methylbut-3-yn-2-yloxy)-(3,3,3-trifluoropropyl)silane |
InChI |
InChI=1S/C14H21F3O2Si/c1-8-12(3,4)18-20(7,11-10-14(15,16)17)19-13(5,6)9-2/h1-2H,10-11H2,3-7H3 |
InChI Key |
DMDPEWNPPFMQBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)O[Si](C)(CCC(F)(F)F)OC(C)(C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.